Cas no 2309454-63-3 (2-{[6-(5-Bromopyridin-2-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid)

2-{[6-(5-Bromopyridin-2-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid is a specialized organic compound featuring a spirocyclic structure with a bromopyridinyl moiety and a tert-butoxycarbonyl (Boc) protecting group. Its key advantages include a rigid spiro[3.3]heptane core, which enhances conformational stability, and the Boc group, facilitating selective deprotection for further functionalization. The bromopyridine substituent offers versatility in cross-coupling reactions, making it valuable in medicinal chemistry and drug discovery. The acetic acid linker provides an additional site for derivatization, enhancing its utility as a building block in synthetic applications. This compound is particularly useful in the development of pharmacologically active molecules due to its balanced reactivity and structural diversity.
2-{[6-(5-Bromopyridin-2-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid structure
2309454-63-3 structure
商品名:2-{[6-(5-Bromopyridin-2-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid
CAS番号:2309454-63-3
MF:C18H23BrN2O5
メガワット:427.289624452591
CID:6086161
PubChem ID:165949763

2-{[6-(5-Bromopyridin-2-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{[6-(5-bromopyridin-2-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid
    • 2309454-63-3
    • EN300-7428361
    • 2-{[6-(5-Bromopyridin-2-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid
    • インチ: 1S/C18H23BrN2O5/c1-16(2,3)26-15(24)21-10-17(11-21)8-18(9-17,25-7-14(22)23)13-5-4-12(19)6-20-13/h4-6H,7-11H2,1-3H3,(H,22,23)
    • InChIKey: AZNOFSSIGBGEBX-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN=C(C=C1)C1(CC2(CN(C(=O)OC(C)(C)C)C2)C1)OCC(=O)O

計算された属性

  • せいみつぶんしりょう: 426.07903g/mol
  • どういたいしつりょう: 426.07903g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 562
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

2-{[6-(5-Bromopyridin-2-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7428361-0.5g
2-{[6-(5-bromopyridin-2-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid
2309454-63-3 95%
0.5g
$1221.0 2024-05-24
Enamine
EN300-7428361-1.0g
2-{[6-(5-bromopyridin-2-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid
2309454-63-3 95%
1.0g
$1272.0 2024-05-24
Enamine
EN300-7428361-10.0g
2-{[6-(5-bromopyridin-2-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid
2309454-63-3 95%
10.0g
$5467.0 2024-05-24
Enamine
EN300-7428361-2.5g
2-{[6-(5-bromopyridin-2-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid
2309454-63-3 95%
2.5g
$2492.0 2024-05-24
Enamine
EN300-7428361-0.25g
2-{[6-(5-bromopyridin-2-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid
2309454-63-3 95%
0.25g
$1170.0 2024-05-24
Enamine
EN300-7428361-0.05g
2-{[6-(5-bromopyridin-2-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid
2309454-63-3 95%
0.05g
$1068.0 2024-05-24
Enamine
EN300-7428361-0.1g
2-{[6-(5-bromopyridin-2-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid
2309454-63-3 95%
0.1g
$1119.0 2024-05-24
Enamine
EN300-7428361-5.0g
2-{[6-(5-bromopyridin-2-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid
2309454-63-3 95%
5.0g
$3687.0 2024-05-24

2-{[6-(5-Bromopyridin-2-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid 関連文献

2-{[6-(5-Bromopyridin-2-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acidに関する追加情報

Professional Introduction to Compound with CAS No. 2309454-63-3 and Product Name: 2-{[6-(5-Bromopyridin-2-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid

The compound with the CAS number 2309454-63-3 and the product name 2-{[6-(5-Bromopyridin-2-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered attention for its potential applications in drug discovery and development. The presence of multiple functional groups, including a spirocyclic framework and a brominated pyridine moiety, makes it a versatile scaffold for medicinal chemists exploring novel therapeutic agents.

In recent years, the pharmaceutical industry has seen a surge in the exploration of spirocyclic compounds due to their unique structural properties and biological activities. Spiro compounds, such as the one described here, often exhibit enhanced binding affinity and metabolic stability, making them attractive candidates for drug development. The spiro[3.3]heptane core in this molecule contributes to its rigidity and stability, while the 5-Bromopyridin-2-yl group provides a handle for further chemical modifications and interactions with biological targets.

The tert-butoxy carbonyl (Boc) group in the molecule serves as an important protecting group, commonly used in peptide synthesis and medicinal chemistry to shield reactive sites during synthetic procedures. This protection-deprotection strategy is crucial in multi-step syntheses, ensuring that reactive functional groups are selectively modified without unintended side reactions. The acetic acid moiety at the end of the molecule introduces a carboxylic acid functionality, which can be further derivatized to achieve specific pharmacological properties.

One of the most compelling aspects of this compound is its potential in modulating biological pathways associated with inflammation and cancer. Recent studies have highlighted the role of spirocyclic compounds in inhibiting kinases and other enzymes involved in these pathways. The 5-Bromopyridin-2-yl group, in particular, has been shown to enhance binding interactions with target proteins, improving the compound's efficacy. This feature aligns with ongoing research efforts aimed at developing small-molecule inhibitors for therapeutic use.

The synthesis of this compound involves a series of sophisticated organic transformations, including spirocycloadditions and nucleophilic substitutions. These reactions require precise control over reaction conditions to ensure high yields and purity. Advanced computational methods have been employed to optimize synthetic routes, leveraging molecular modeling software to predict reaction outcomes and minimize trial-and-error experimentation.

From a pharmacological perspective, the Boc protected derivative allows for selective functionalization of the molecule, enabling researchers to fine-tune its properties for specific applications. For instance, replacing the Boc group with other protecting groups or introducing additional functional moieties can alter the compound's solubility, bioavailability, and target specificity. Such modifications are critical in developing lead compounds that exhibit optimal pharmacokinetic profiles.

The spirocyclic framework itself is a subject of intense interest due to its ability to adopt stable conformations that mimic natural product scaffolds. This structural motif has been successfully incorporated into various drug candidates, demonstrating its versatility in drug design. The acetic acid functionality further enhances its utility by providing a site for conjugation with other biomolecules or for further derivatization into more complex structures.

In conclusion, the compound with CAS number 2309454-63-3 and product name 2-{[6-(5-Bromopyridin-2-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new applications for spirocyclic compounds, this molecule is poised to play a significant role in future drug discovery efforts.

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